4-(2-クロロアセチルアミド)-N,N-ジエチルベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

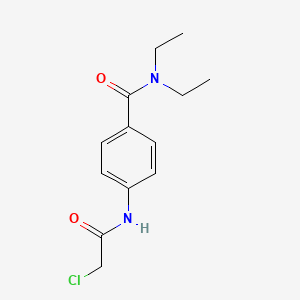

4-(2-chloroacetamido)-N,N-diethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloroacetamido group attached to the benzene ring, along with N,N-diethyl substitutions on the amide nitrogen

科学的研究の応用

4-(2-chloroacetamido)-N,N-diethylbenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a local anesthetic due to its structural similarity to known anesthetics.

Materials Science: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which have applications in materials science.

Pharmaceutical Research: It serves as a model compound in studies involving the thermodynamic phase behavior of benzoic acid derivatives.

Environmental Science: Derivatives of this compound are explored for their use in water treatment technologies.

作用機序

Target of action

Compounds similar to “4-(2-chloroacetamido)-N,N-diethylbenzamide” often target specific proteins or enzymes in the body. For example, many drugs target sodium ion channels on nerve membranes .

Mode of action

Once the compound binds to its target, it can affect the target’s function. For instance, some compounds can affect the membrane potential by reducing sodium ion passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Biochemical pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, blocking sodium ion channels can disrupt the transmission of nerve impulses, affecting the nervous system’s function .

Result of action

The overall effect of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if it blocks nerve impulses, it could potentially have anesthetic effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetamido)-N,N-diethylbenzamide typically involves the following steps:

Formation of 4-(2-chloroacetamido)benzoic acid: This intermediate is prepared by reacting 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide.

Conversion to 4-(2-chloroacetamido)-N,N-diethylbenzamide: The intermediate 4-(2-chloroacetamido)benzoic acid is then reacted with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of 4-(2-chloroacetamido)-N,N-diethylbenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

化学反応の分析

Types of Reactions

4-(2-chloroacetamido)-N,N-diethylbenzamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Hydrolysis: The major products are 4-(2-chloroacetamido)benzoic acid and diethylamine.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

類似化合物との比較

Similar Compounds

4-(2-chloroacetamido)benzoic acid: This compound is a precursor in the synthesis of 4-(2-chloroacetamido)-N,N-diethylbenzamide and shares similar chemical properties.

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and anticancer properties.

生物活性

4-(2-chloroacetamido)-N,N-diethylbenzamide, also known as Advanced Odomos, is a synthetic compound primarily recognized for its application as an insect repellent. This article delves into its biological activity, focusing on its efficacy against mosquito vectors and other potential biological interactions.

Chemical Structure and Properties

- Chemical Formula : C12H16ClN1O1

- Molecular Weight : 229.72 g/mol

- IUPAC Name : 4-(2-chloroacetamido)-N,N-diethylbenzamide

The compound features a chloroacetamido group attached to a diethylbenzamide structure, contributing to its unique biological properties.

Insect Repellent Efficacy

4-(2-chloroacetamido)-N,N-diethylbenzamide has been extensively studied for its effectiveness as an insect repellent, particularly against mosquitoes.

Case Study: Efficacy Against Mosquitoes

A comparative study evaluated the efficacy of Advanced Odomos cream (12% concentration) against common mosquito species, Anopheles stephensi and Aedes aegypti, compared to DEET (N,N-diethyl-3-methylbenzamide):

| Parameter | Advanced Odomos | DEET |

|---|---|---|

| Complete Protection (An. stephensi) | 10 mg/cm² (up to 11 hours) | Not specified |

| Complete Protection (Ae. aegypti) | 12 mg/cm² (up to 6 hours) | Not specified |

| Adverse Reactions | None reported | None reported |

The study found that Advanced Odomos provided comparable protection to DEET, achieving complete protection for up to 11 hours against Anopheles mosquitoes and up to 6 hours against Aedes mosquitoes without any adverse reactions reported by participants .

The mechanism through which 4-(2-chloroacetamido)-N,N-diethylbenzamide operates involves the disruption of mosquito sensory pathways. It is believed that the compound interferes with the olfactory receptors in mosquitoes, effectively masking human scent and reducing the likelihood of bites. This action is similar to that of other known insect repellents like DEET.

Additional Biological Activities

While primarily recognized for its repellent properties, there are indications that 4-(2-chloroacetamido)-N,N-diethylbenzamide may possess other biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish this definitively.

- Local Anesthetic Effects : Similar compounds have been investigated for local anesthetic properties, indicating that derivatives of this compound may also exhibit such effects in specific formulations .

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of Advanced Odomos indicates that it is well-tolerated in human subjects with minimal systemic absorption when applied topically. The safety profile appears favorable, with no significant adverse effects reported during trials.

Comparative Studies

In various studies comparing different insect repellents, Advanced Odomos consistently demonstrated effectiveness against multiple mosquito species. It has been particularly noted for its longer duration of action compared to some traditional repellents at equivalent concentrations.

特性

IUPAC Name |

4-[(2-chloroacetyl)amino]-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-3-16(4-2)13(18)10-5-7-11(8-6-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSXTYXYLPVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。